molecular formula C28H27N5 B289465 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline

Numéro de catalogue B289465
Poids moléculaire: 433.5 g/mol
Clé InChI: XEYNMBRUPZNZOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. It is a potential anticancer drug candidate that has been extensively studied in recent years.

Mécanisme D'action

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then induces the expression of downstream genes involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and sarcoma. It has also been shown to inhibit tumor growth in mouse xenograft models. 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has minimal toxicity in normal cells and tissues, making it a promising anticancer drug candidate.

Avantages Et Limitations Des Expériences En Laboratoire

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline is a potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the role of MDM2-p53 pathway in cancer. However, 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has limited solubility in water, which can make it challenging to use in some lab experiments. Additionally, 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Orientations Futures

For 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline include further preclinical and clinical studies to evaluate its safety and efficacy in humans. Additionally, research on the combination of 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline with other anticancer agents may provide new treatment options for cancer patients. Finally, the development of more potent and selective inhibitors of the MDM2-p53 interaction may lead to improved anticancer drugs.

Méthodes De Synthèse

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline is synthesized through a multistep process that involves the reaction of 2-aminopyridine with 4-toluidine to form 3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazole. This intermediate is then reacted with 4-methylaniline to form the final product 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline.

Applications De Recherche Scientifique

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been extensively studied in preclinical and clinical trials as a potential anticancer drug candidate. It has shown promising results in inhibiting the MDM2-p53 interaction, which plays a critical role in the regulation of the p53 tumor suppressor protein. 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.

Propriétés

Formule moléculaire

C28H27N5

Poids moléculaire

433.5 g/mol

Nom IUPAC

3-methyl-N-(4-methylphenyl)-5-[(4-methylphenyl)iminomethyl]-1-pyridin-2-yl-6,7-dihydroindazol-4-amine

InChI

InChI=1S/C28H27N5/c1-19-7-12-23(13-8-19)30-18-22-11-16-25-27(28(22)31-24-14-9-20(2)10-15-24)21(3)32-33(25)26-6-4-5-17-29-26/h4-10,12-15,17-18,31H,11,16H2,1-3H3

Clé InChI

XEYNMBRUPZNZOU-UHFFFAOYSA-N

SMILES isomérique

CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C

SMILES

CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C

SMILES canonique

CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.